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molecular formula C8H14O B009835 Oct-7-enal CAS No. 21573-31-9

Oct-7-enal

Cat. No. B009835
M. Wt: 126.2 g/mol
InChI Key: LIINGNMKNRSOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609886B2

Procedure details

Into a nitrogen-substituted 500 mL volume flask, toluene (200 g) and the crude 7-octenal (30.5 g) (90.0% in gas chromatography simple area %, net: 27.5 g, 0.22 mol; cis-6-octenal: 6.3% in gas chromatography simple area %, tras-6-octenal: 4.0% in gas chromatography simple area %) obtained by the technique of Synthesis Example 1 were charged. An aqueous solution of 35.5% by mass hydroxylamine sulfate (55.5 g; net: 19.7 g, 0.12 mol) was added thereto, and then the mixture was cooled to 0° C. An aqueous solution of 18% by mass sodium hydroxide (53.3 g; net: 9.6 g, 0.24 mol) was added thereto at a temperature in a range of 10 to 20° C. over 1.0 hour. After completion of the reaction, water (100 g) was added and the resulting two layers were separated. After acetic anhydride (24.5 g, 0.24 mol) was added to the organic layer, azeotropic dehydration was carried out by heating at an internal temperature of 120° C. for 3 hours. The organic layer was separated, and the obtained organic layer was distilled under a reduced pressure of 670 Pa, to obtain crude 7-octenonitrile (25.0 g) (90.2% in gas chromatography simple area %, 22.5 g, 0.18 mol; cis-6-octenonitrile: 3.9% in gas chromatography simple area %, tras-6-octenonitrile: 3.4% in gas chromatography simple area %) as a distillate.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
30.5 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].S(O)(O)(=O)=O.[NH2:15]O.[OH-].[Na+].C(OC(=O)C)(=O)C>O.C1(C)C=CC=CC=1>[C:1](#[N:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Two
Name
Quantity
53.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
24.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
30.5 g
Type
reactant
Smiles
C(CCCCCC=C)=O
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting two layers were separated
TEMPERATURE
Type
TEMPERATURE
Details
by heating at an internal temperature of 120° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the obtained organic layer was distilled under a reduced pressure of 670 Pa

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCC=C)#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mol
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 150%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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